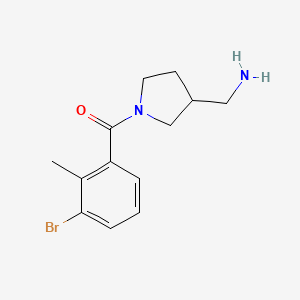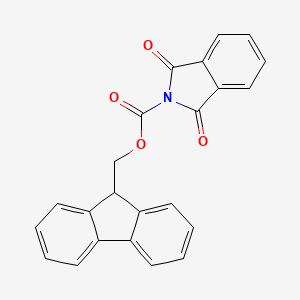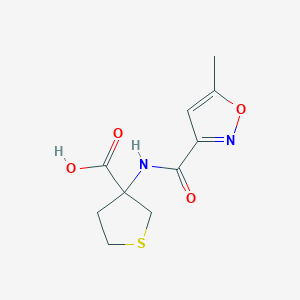![molecular formula C12H14N2OS B14902505 n-(2-Methylbenzo[d]thiazol-6-yl)butyramide](/img/structure/B14902505.png)
n-(2-Methylbenzo[d]thiazol-6-yl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methylbenzo[d]thiazol-6-yl)butyramide is a compound belonging to the benzothiazole family, characterized by a benzene ring fused with a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylbenzo[d]thiazol-6-yl)butyramide typically involves the reaction of 2-methylbenzothiazole with butyric acid or its derivatives. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and benzyl bromide derivatives as reagents . The reaction conditions often require heating and the presence of a base to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions
N-(2-Methylbenzo[d]thiazol-6-yl)butyramide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
N-(2-Methylbenzo[d]thiazol-6-yl)butyramide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition, particularly monoamine oxidase inhibitors.
作用機序
The mechanism of action of N-(2-Methylbenzo[d]thiazol-6-yl)butyramide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in treating certain neuropsychiatric and neurodegenerative disorders.
類似化合物との比較
Similar Compounds
2-Methylbenzothiazole: A precursor in the synthesis of N-(2-Methylbenzo[d]thiazol-6-yl)butyramide.
Benzothiazole: The parent compound of the benzothiazole family, known for its diverse biological activities.
Thiazole: A simpler heterocyclic compound that forms the core structure of benzothiazole derivatives.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit monoamine oxidase selectively makes it a valuable compound in medicinal chemistry .
特性
分子式 |
C12H14N2OS |
|---|---|
分子量 |
234.32 g/mol |
IUPAC名 |
N-(2-methyl-1,3-benzothiazol-6-yl)butanamide |
InChI |
InChI=1S/C12H14N2OS/c1-3-4-12(15)14-9-5-6-10-11(7-9)16-8(2)13-10/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChIキー |
MVXOSQZXLKQROI-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


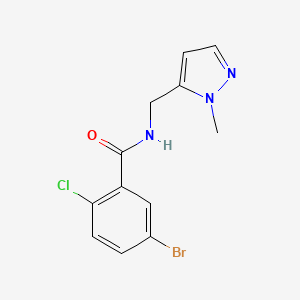
![2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde](/img/structure/B14902428.png)
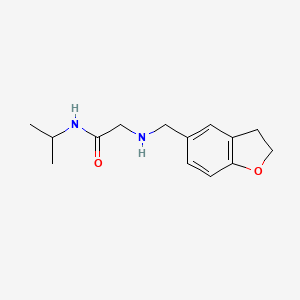
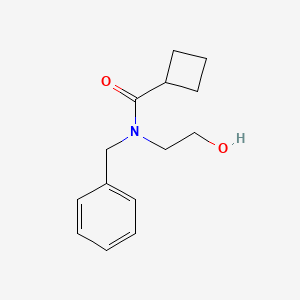
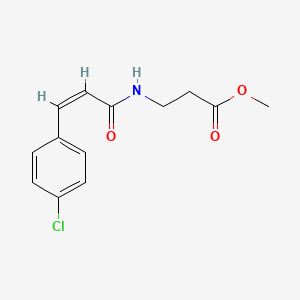
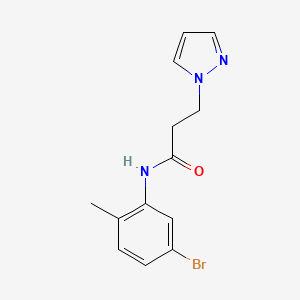
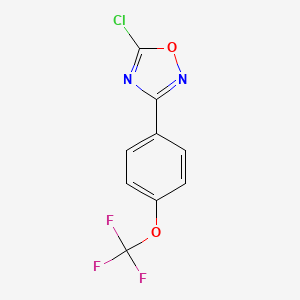
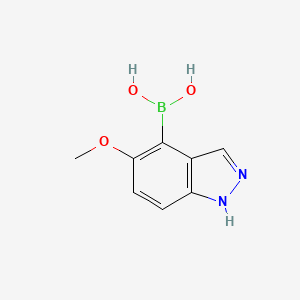

![n-(Sec-butyl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14902490.png)
![(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone](/img/structure/B14902493.png)
